Phytic acid
Overview
Description
Phytic acid, also known as myo-inositol hexaphosphoric acid, is a natural plant antioxidant. It is abundantly found in edible legumes, cereals, oilseeds, pollens, and nuts . It is also the primary way phosphorus is stored in many plants, including beans, seeds, and nuts .
Synthesis Analysis
Phytic acid is considered one of the most abundant storage forms of phosphorous in plant seed tissues. It accumulates throughout seed development until maturity and accounts for 60–70% of the total phosphorus in legume seed . The synthesis of phytic acid can be broadly divided into two major steps: synthesis of main substrates and their conversion into phytic acid via sequential phosphorylation .Molecular Structure Analysis
Phytate (InsP6) represents a deprotonated (salt) form of dodecaprotic phytic acid. Chemically, it is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol .Chemical Reactions Analysis
Phytic acid has a high affinity to chelate with such minerals as iron, copper, zinc, and calcium, which hinders its absorption in the gastrointestinal tract . In the presence of phytic acid, iron (III) is converted to the more stable phytate complex .Physical And Chemical Properties Analysis
Phytic acid is a six-fold dihydrogen phosphate ester of myo-inositol or cis-1,2,3,5-trans-4,6-cyclohexanehexol which is the most abundant of nine possible isomers of inositol (Ins) .Scientific Research Applications
Antioxidant Activity
Phytic acid exhibits pronounced antioxidant properties due to its ability to chelate metal ions, which can catalyze oxidative reactions. This characteristic makes it a valuable compound in the study of oxidative stress and its prevention. Research has shown that phytic acid can protect against oxidative damage in biological systems, making it a potential therapeutic agent against diseases associated with oxidative stress .
Chelation Therapy
The chelating ability of phytic acid, particularly its affinity for Fe3+ ions, allows it to form insoluble salts with polyvalent metal ions. This property is harnessed in chelation therapy to treat heavy metal poisoning by binding to toxic metals in the body and facilitating their excretion .
Food Industry Applications
In the food industry, phytic acid is explored for its potential as a natural preservative due to its antioxidant and metal-chelating abilities. It can inhibit foodborne pathogens and extend the shelf life of food products. Additionally, its application in reducing enzymatic browning in fruits and vegetables is of significant interest .
Dentistry
Phytic acid has shown promise in dental applications, particularly due to its cariostatic ability and impact on reducing enamel dissolution. It has been investigated for its anti-plaque, anti-calculus, and cement-forming properties, and studies are exploring its role in improving the characteristics and performance of dental materials .
Cancer Research
Phytic acid’s role in cancer research is gaining attention due to its anti-cancer properties. It may aid in the prevention and treatment of cancer by inducing apoptosis in malignant cells and inhibiting tumor growth. Its ability to modulate signal transduction pathways involved in cell proliferation makes it a compound of interest in oncology .
Nutritional Studies
Despite being traditionally considered an anti-nutrient due to its capacity to make certain minerals less bioavailable, phytic acid is now recognized for its potential health benefits. It is studied for its role in preventing bone mass loss, decreasing pathological calcification, and offering neuroprotective and anti-diabetic effects .
Mechanism of Action
Target of Action
Phytic acid, also known as inositol hexakisphosphate (IP6), is a six-fold dihydrogenphosphate ester of inositol . It is the primary storage form of phosphorus in many plant tissues, especially bran and seeds . The primary targets of phytic acid are metallic cations such as calcium, iron, zinc, magnesium, manganese, and cadmium . It has a strong binding affinity with these minerals, which impairs their proper metabolism .
Mode of Action
Phytic acid interacts with its targets by forming insoluble salts, often referred to as phytates . This interaction is due to the negatively charged phosphate in phytic acid, which strongly binds to the positively charged metallic cations . This binding inhibits the absorption of these minerals in the small intestine .
Biochemical Pathways
Phytic acid is synthesized from myo-inositol via a series of phosphorylation steps . The biosynthesis of phytic acid mainly takes place in the seed, involving lipid-dependent and lipid-independent pathways . These pathways involve various enzymes, and interruption of these enzymes may involve a pleiotropic effect .
Result of Action
The primary result of phytic acid’s action is the reduced bioavailability of certain minerals in the body, due to the formation of phytates Phytic acid also has antioxidant effects and can change cell morphology and disrupt intercellular adhesion .
Action Environment
The action of phytic acid can be influenced by various environmental factors. For instance, during the digestion process for nursery pigs and broiler chickens, phytic acid is soluble under the acid pH of the gastric phase, which means that it is less susceptible to binding to other nutrients, reducing their bioavailability . Furthermore, the presence of the enzyme phytase, which can hydrolyze phytic acid, varies among different species and can significantly impact the action and efficacy of phytic acid .
Safety and Hazards
Contact with phytic acid can cause burns; ingestion or inhalation can cause internal damage . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There is a need to reduce phytic acid content for the development of low phytic acid (lpa) crops, by applying genetic modification techniques, to achieve quality-rich food security across the globe . The potential use of phytic acid has recently been revisited through several publications that provided deeper understanding into its mechanisms of action in the aforementioned applications .
properties
IUPAC Name |
(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQLKJBTEOYOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O24P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889331, DTXSID00861653 | |
Record name | myo-Inositol hexakisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored syrupy liquid; [Merck Index] | |
Record name | Phytic acid | |
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Product Name |
Phytic acid | |
CAS RN |
83-86-3 | |
Record name | Phytic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |
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Record name | Phytic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14981 | |
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Record name | Phytic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |
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Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | myo-Inositol hexakisphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fytic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FYTIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |
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Retrosynthesis Analysis
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